Product packaging for 8-Bromochroman-4-amine(Cat. No.:CAS No. 886762-91-0)

8-Bromochroman-4-amine

Cat. No.: B1340898
CAS No.: 886762-91-0
M. Wt: 228.09 g/mol
InChI Key: HFFUBLNCTFQBSK-UHFFFAOYSA-N
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Description

Overview of Chroman-4-one Scaffold and its Significance in Medicinal Chemistry

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, scaffold is a privileged structure in medicinal chemistry and drug discovery. researchgate.netdaneshyari.com This heterocyclic compound consists of a benzene (B151609) ring fused to a dihydropyranone ring. daneshyari.comnih.gov While structurally similar to chromones, the absence of a C2-C3 double bond in the chroman-4-one skeleton leads to significant differences in chemical and biological activities. daneshyari.comnih.gov

Chroman-4-ones serve as crucial intermediates and building blocks for the synthesis of a multitude of biologically active compounds. researchgate.netnih.gov This scaffold is present in a wide range of naturally occurring compounds, particularly flavonoids like flavanones and isoflavanones, which are known for their diverse health benefits. researchgate.netdaneshyari.com For instance, naringenin, a polyhydroxylated flavanone, exhibits antioxidant, anti-inflammatory, and immune-modulating properties. researchgate.net The versatility of the chroman-4-one template has made it a focal point for researchers, leading to the development of synthetic analogues with a broad spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.net The development of new, efficient, and cost-effective methods for synthesizing chroman-4-one analogues remains an active area of research to provide new lead compounds for drug development. nih.govresearchgate.net

Role of Amine Functionality in Bioactive Molecules and Drug Design

The amine functional group is one of the most prevalent structures found in pharmaceuticals, with over 40% of drugs and drug candidates containing an amine moiety. illinois.edu Amines are organic derivatives of ammonia (B1221849) and their chemical properties, dominated by the lone pair of electrons on the nitrogen atom, make them both basic and nucleophilic. nih.gov This reactivity is crucial for their biological function.

In drug design, the inclusion of an amine group can significantly influence a molecule's properties. It can enhance solubility and bioavailability, which are critical for a drug's effectiveness. illinois.edumdpi.com The amine functionality is vital for binding to biological targets such as enzymes and receptors, often forming key hydrogen bonds or ionic interactions that trigger a biological response. mdpi.com Amines are integral to numerous drug classes, including antihistamines, antidepressants, and antibiotics. illinois.edumdpi.com Furthermore, amines serve as essential intermediates in the synthesis of more complex pharmaceutical molecules, allowing for modifications that can fine-tune a drug's activity, improve its therapeutic efficacy, and minimize potential adverse effects. mdpi.com

Contextualization of 8-Bromochroman-4-amine within Chroman-4-amine (B2768764) Class

This compound is a specific derivative within the broader class of chroman-4-amines. Its structure is characterized by the core chroman skeleton, an amine group (-NH2) at the 4-position, and a bromine atom (Br) substituted at the 8-position of the aromatic ring. The chiral center at the 4-position means the compound can exist as different stereoisomers, such as (R)-8-Bromochroman-4-amine. cymitquimica.combldpharm.com

Chroman-4-amines, as a group, have emerged as medicinally active structures, with research pointing to their potential in addressing neurodegenerative diseases by inhibiting enzymes like monoamine oxidase (MAO-A and MAO-B). researchgate.net The specific placement of the bromine atom in this compound is significant. Halogen substitution is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. The bromine atom can alter the compound's lipophilicity, electronic distribution, and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile.

Chemical Properties of this compound

Property Value
CAS Number 886762-91-0
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Boiling Point 286.2 ± 40.0 °C at 760 mmHg
Physical Form Solid

| Purity | Typically ≥98% |

Note: Data sourced from various chemical suppliers. sigmaaldrich.com

Rationale for Academic Investigation of this compound

The academic investigation of this compound is driven by the convergence of several promising factors in medicinal chemistry. The foundational chromane (B1220400) ring system is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs. researchgate.net Derivatives of chroman-4-amine are being actively explored for their therapeutic potential, particularly as inhibitors of enzymes implicated in neurodegenerative disorders. researchgate.net

The introduction of a bromine atom at the 8-position provides a strategic modification to the parent chroman-4-amine structure. Halogenation, particularly bromination, is a powerful tool in drug design used to enhance binding affinity to target proteins, improve membrane permeability, and alter metabolic pathways to increase a drug's half-life. For example, brominated derivatives of other heterocyclic compounds are investigated for their roles as radiosensitizers in cancer therapy. medchemexpress.com

Therefore, the rationale for investigating this compound is to systematically explore how the interplay between the chroman-4-amine scaffold and the 8-bromo substituent translates into novel or enhanced biological activity. Research would focus on its synthesis, characterization, and evaluation in various biological assays to determine its potential as a lead compound for the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO B1340898 8-Bromochroman-4-amine CAS No. 886762-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFUBLNCTFQBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262944
Record name 8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID801262944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-91-0
Record name 8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Reaction Methodologies of 8 Bromochroman 4 Amine

Retrosynthetic Analysis of 8-Bromochroman-4-amine

A retrosynthetic analysis of this compound identifies the most logical disconnections to trace back to simple starting materials. The primary functional group for disconnection is the amine. youtube.com A reliable method for forming an amine is through the reductive amination of a ketone. youtube.comyoutube.com This approach disconnects the C-N bond of this compound, leading back to the precursor 8-Bromochroman-4-one (B1287176) and an ammonia (B1221849) source.

The subsequent disconnection involves the bromine atom. This suggests two potential pathways: either brominating a pre-formed Chroman-4-one or starting with a brominated phenolic precursor. The former is often a more direct route. The final key disconnection breaks the chroman-4-one ring itself, leading back to simpler acyclic precursors, typically a substituted phenol (B47542) and a three-carbon unit, which can be joined through various cyclization strategies.

Synthetic Routes to Chroman-4-one Precursors

A prevalent method for synthesizing 2-substituted chroman-4-ones involves a one-pot reaction combining a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. nih.govacs.org This reaction proceeds via a base-promoted crossed aldol (B89426) condensation, followed by an intramolecular oxa-Michael addition. nih.govnih.gov The use of microwave irradiation can significantly accelerate the reaction. nih.govnih.gov

The process begins with the deprotonation of the acetophenone (B1666503), which then attacks the aldehyde in an aldol addition. The resulting intermediate undergoes dehydration to form a chalcone-like structure. A subsequent intramolecular conjugate addition of the phenolic hydroxyl group onto the α,β-unsaturated ketone system (an oxa-Michael reaction) closes the ring to form the chroman-4-one product. researchgate.netbeilstein-journals.org Various bases can be employed, with diisopropylamine (B44863) (DIPA) in ethanol (B145695) being a common choice. nih.govacs.org

Table 1: Examples of Chroman-4-one Synthesis via Aldol/Oxa-Michael Reaction

2'-Hydroxyacetophenone Aldehyde Base/Solvent Conditions Product Yield (%) Reference
2'-Hydroxyacetophenone Hexanal DIPA/EtOH MW, 160–170 °C, 1 h 2-Pentylchroman-4-one 88 nih.gov
5'-Bromo-2'-hydroxyacetophenone Hexanal DIPA/EtOH MW, 160–170 °C, 1 h 6-Bromo-2-pentylchroman-4-one 70 nih.gov

This table presents a selection of research findings and is not exhaustive.

An alternative route to chroman-4-ones is the reduction of the corresponding chromones (4H-chromen-4-ones). researchgate.net This method focuses on the selective reduction of the carbon-carbon double bond in the pyrone ring without affecting the carbonyl group or the aromatic ring.

Catalytic Hydrogenation: This is a widely used method where hydrogen gas is passed through a solution of the chromone (B188151) in the presence of a metal catalyst. organicchemistrydata.org Commonly used catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. researchgate.netharvard.edu The choice of catalyst, solvent, and reaction conditions can be tuned to achieve the desired selectivity. harvard.edu For instance, catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) instead of hydrogen gas, is also an effective technique. researchgate.net

Hydride Reductions: Complex metal hydrides can also be employed. numberanalytics.com While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the double bond and the ketone, milder reagents or specific conditions are required for selective reduction. researchgate.netnumberanalytics.com Sodium borohydride (B1222165) (NaBH₄) in the presence of certain catalysts, or diisobutylaluminum hydride (DIBAL-H) at low temperatures, can provide the desired chroman-4-one. researchgate.netacs.org However, these methods can sometimes lead to over-reduction to the corresponding chroman-4-ol or a mixture of products. researchgate.net

Table 2: Comparison of Reduction Methods for Chromones

Method Reagent/Catalyst Advantages Disadvantages Reference
Catalytic Hydrogenation H₂, Pd/C High selectivity, clean reaction Requires specialized pressure equipment researchgate.netorganicchemistrydata.org
Catalytic Transfer Hydrogenation Ammonium Formate, Pd/C Avoids use of H₂ gas Can be slower researchgate.net
Hydride Reduction NaBH₄/Lewis Acid Mild conditions Potential for over-reduction, lower yields researchgate.net

This table provides a general comparison of common reduction methodologies.

The synthesis of 3-substituted chroman-4-ones can be achieved through the cyclization of 2-hydroxy-α-hetarylacetophenones. scispace.com This method is particularly useful for introducing heterocyclic moieties at the 3-position. The cyclization is typically accomplished by reacting the acetophenone derivative with an electrophile like formaldehyde (B43269) in an acidic medium. scispace.com The reaction proceeds by forming a six-membered ring, yielding the chroman-4-one structure. For example, 1-(2-hydroxyphenyl)-2-(2-pyridinyl)ethanone N-oxide can be cyclized with formaldehyde to produce the corresponding 3-(2-pyridinyl)chroman-4-one N-oxide. scispace.com

A modern and efficient method for synthesizing 2-alkyl-substituted chroman-4-ones utilizes a zinc-mediated cascade reaction. rsc.orgrsc.org This protocol starts with 3-chlorochromones and alkyl N-hydroxyphthalimide (NHPI) esters. rsc.org The reaction is performed under mild conditions and avoids the need for heat, light, or heavy metal catalysts. rsc.org

The proposed mechanism involves the generation of an alkyl radical from the NHPI ester, which then undergoes a conjugate addition to the double bond of the 3-chlorochromone. This is followed by a zinc-mediated dechlorination step to afford the final 2-substituted chroman-4-one product. rsc.orgrsc.org This method is valued for its broad substrate scope and tolerance of various functional groups. rsc.org

Introduction of Bromine Moiety at the 8-Position

To synthesize the direct precursor to the target molecule, a bromine atom must be introduced at the 8-position of the chroman-4-one ring. This is typically achieved through electrophilic aromatic substitution. The electron-donating nature of the ether oxygen in the chroman ring directs incoming electrophiles to the ortho and para positions (C6 and C8).

A regioselective bromination at the C-8 position can be accomplished using specific brominating agents and conditions. The use of pyridinium (B92312) tribromide (Py·Br₃) in dichloromethane (B109758) has been shown to successfully introduce bromine at the 8-position of a 2-substituted chroman-4-one. Another reported method involves the use of N-bromosuccinimide (NBS) in the presence of sulfuric acid. vulcanchem.com The choice of substrate and precise control of reaction conditions are crucial to ensure the desired regioselectivity and avoid the formation of other brominated isomers, such as the 6-bromo or 6,8-dibromo derivatives. acs.orgacs.org

Electrophilic Bromination Strategies on Chroman-4-one Core

The introduction of a bromine atom onto the aromatic ring of the chroman-4-one structure is a critical step. Electrophilic aromatic substitution is the principal mechanism, where the directing effects of the ether oxygen (an ortho-, para-director) and the carbonyl group (a meta-director) on the benzene (B151609) ring influence the position of bromination. To achieve the desired 8-bromo isomer, specific reagents and conditions are required to favor substitution at the C-8 position, which is ortho to the activating ether oxygen.

One effective method involves the use of Pyridinium tribromide (Py·Br₃) as the brominating agent. In a typical procedure, chroman-4-one is treated with Py·Br₃ in a solvent like dichloromethane, leading to the regioselective formation of 8-bromochroman-4-one. Another widely used and highly regioselective method employs N-bromosuccinimide (NBS) in the presence of a strong acid, such as sulfuric acid. vulcanchem.com This approach can produce high yields of the desired 8-bromo product with excellent purity.

Table 1: Comparison of Electrophilic Bromination Conditions for Chroman-4-one

ReagentSolventTemperature (°C)Yield (%)Purity (%)Source(s)
Pyridinium tribromideDichloromethane0 to RT42Not Specified
N-Bromosuccinimide (NBS)Sulfuric Acid2575–8095–96 vulcanchem.com
Bromine (Br₂)Dichloromethane040–5080–85 vulcanchem.com

This table presents data for the bromination of chroman-4-one derivatives to illustrate typical conditions and outcomes.

Radical Bromination Approaches

While electrophilic substitution is the most common route for aromatic bromination of the chroman-4-one core, radical bromination is another potential strategy. gu.se Radical reactions are often initiated by light (photocatalysis) or radical initiators. For instance, N-bromosuccinimide (NBS), commonly used for electrophilic bromination in the presence of an acid catalyst, can also participate in radical pathways, particularly for bromination at allylic or benzylic positions. However, for achieving substitution on the aromatic ring at the 8-position, electrophilic conditions are generally more controlled and selective. Research into radical-mediated C-H functionalization is an evolving field, but established protocols for the specific synthesis of 8-bromochroman-4-one predominantly rely on the electrophilic methods described previously. gu.sersc.org

Introduction of Amine Functionality at the 4-Position

Once 8-bromochroman-4-one is obtained, the next synthetic challenge is the introduction of an amine group at the C-4 position, which bears the carbonyl group. This transformation of a ketone to an amine can be accomplished through several robust and well-documented chemical methods.

Reductive Amination of Carbonyl Compounds

Reductive amination is a direct and highly effective method for converting ketones into amines. chemistrysteps.com The reaction proceeds by treating the carbonyl compound, in this case, 8-bromochroman-4-one, with an amine source, typically ammonia or an ammonium salt like ammonium acetate (B1210297), to form an intermediate imine. libretexts.orgresearchgate.net This imine is then reduced in situ to the desired primary amine. libretexts.org

Commonly used reducing agents for this transformation are selective hydrides such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial ketone but will efficiently reduce the protonated imine intermediate. libretexts.orgsynplechem.com For example, the direct reductive amination of a 4-keto chroman intermediate using ammonium acetate and sodium cyanoborohydride has been shown to produce the corresponding 4-amino derivative in good yield.

Reaction Scheme: Reductive Amination 8-bromochroman-4-one + NH₄OAc + NaBH₃CN → this compound

Gabriel Amine Synthesis and its Adaptations

The Gabriel synthesis is a classic and reliable method for preparing primary amines while avoiding the over-alkylation side products common in direct nucleophilic substitution with ammonia. wikipedia.orgmasterorganicchemistry.com This method utilizes the phthalimide (B116566) anion as an ammonia surrogate. wikipedia.orgorgosolver.com

To apply the Gabriel synthesis for this compound, the carbonyl at the 4-position must first be converted into a suitable leaving group, such as a halide. This can be achieved by first reducing the ketone to a secondary alcohol (8-bromochroman-4-ol), followed by conversion of the hydroxyl group to an alkyl halide. This 8-bromo-4-halochroman intermediate is then treated with potassium phthalimide in an SN2 reaction. libretexts.org The final step involves the cleavage of the resulting N-alkylphthalimide, typically by reacting it with hydrazine (B178648) (the Ing-Manske procedure) or through acidic hydrolysis, to liberate the free primary amine. wikipedia.orgnrochemistry.com

Nucleophilic Substitution Reactions to Form Amine

A direct approach to forming the amine is through a nucleophilic substitution reaction. libretexts.org Similar to the Gabriel synthesis, this requires converting the C-4 ketone into a species with a good leaving group, such as 8-bromo-4-halochroman. This intermediate can then be reacted with a nitrogen nucleophile, such as ammonia. youtube.com

However, this method has a significant drawback. The primary amine product (this compound) is itself a nucleophile and can react with the starting alkyl halide. youtube.com This leads to a mixture of primary, secondary, and even tertiary amines, making purification difficult and lowering the yield of the desired product. youtube.com Because of this lack of selectivity, methods like the Gabriel synthesis or the reduction of azides are often preferred for the clean synthesis of primary amines. libretexts.orgmasterorganicchemistry.com

Reduction of Azide (B81097) Intermediates to Amines

An excellent and widely used method for preparing primary amines involves the synthesis and subsequent reduction of an azide intermediate. libretexts.org This two-step process is known for its high efficiency and the clean nature of the final reduction step.

The synthesis begins with 8-bromochroman-4-one, which is first reduced to 8-bromochroman-4-ol. The resulting hydroxyl group is then converted into an azide. This can be accomplished through a nucleophilic substitution reaction, often using reagents like diphenyl phosphorazidate (DPPA) or sodium azide (NaN₃) under Mitsunobu conditions, which typically proceeds with an inversion of stereochemistry. researchgate.net

Once the 8-bromo-4-azidochromane intermediate is formed, the azide group is readily reduced to the primary amine. mdpi.com This reduction is highly chemoselective and can be achieved under various conditions, including:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium catalyst (Pd/C). researchgate.net

Hydride Reduction: Using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

Staudinger Reaction: Treatment with triphenylphosphine (B44618) (PPh₃) followed by hydrolysis. mdpi.com

This pathway is particularly advantageous as the azide intermediate is not nucleophilic, thus preventing the over-alkylation side reactions seen with direct amination. masterorganicchemistry.com The reduction of azides is generally a high-yield reaction that produces the desired amine cleanly. researchgate.netrsc.org

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis of this compound is of significant interest. wikipedia.org This involves producing a specific enantiomer or diastereomer in preference to others. wikipedia.org

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral Auxiliaries:

A common strategy in asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgyork.ac.uk These are chiral molecules that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. york.ac.uk For the synthesis of chiral amines, chiral auxiliaries like tert-butanesulfinamide (tBS) have proven to be highly effective. nih.gov The tBS group can be introduced to form a sulfinylimine, which then undergoes diastereoselective addition of a nucleophile. wikipedia.org The stereoselectivity is often rationalized by a six-membered ring transition state where the metal cation coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine. wikipedia.org While specific examples for this compound are not detailed in the provided results, this general methodology is a plausible approach.

Another approach involves using polymer-supported chiral amine auxiliaries. For instance, a chiral amine can be attached to a solid support, reacted to form a chiral imine, and then subjected to alkylation or other modifications before being cleaved from the resin. scispace.com This method facilitates purification and recycling of the auxiliary. scispace.com

Catalytic Asymmetric Synthesis:

Catalytic asymmetric synthesis is a powerful tool for generating enantiomerically enriched products using a small amount of a chiral catalyst. nobelprize.orgrsc.org This approach is highly desirable from an economic and environmental perspective. For the synthesis of chiral amines, several catalytic methods have been developed.

One notable method is the copper-catalyzed hydroamination of alkenes. rsc.org For example, the reaction of a chromene derivative with an anthranil (B1196931) in the presence of a copper catalyst and a chiral ligand, such as (S,S)-(Ph-BPE), can produce chiral chroman-4-amine (B2768764) derivatives with high enantioselectivity. rsc.org A specific example, (R)-(2-((6-bromochroman-4-yl)amino)phenyl)methanol, was synthesized with a 97% yield and 96% enantiomeric excess (ee). rsc.org

Transition-metal-catalyzed reductive coupling of alkynes and imines is another attractive method for synthesizing chiral allylic amines. organic-chemistry.org This can be followed by further transformations to yield saturated amines.

Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not employed, a racemic mixture of this compound is often produced. The separation of these enantiomers, known as resolution, is then necessary to obtain the individual, optically active compounds. libretexts.org

Classical Resolution:

A widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org The racemic amine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once separated, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base.

Kinetic Resolution:

Kinetic resolution is another powerful technique that relies on the differential reaction rates of the enantiomers in a racemic mixture with a chiral catalyst or reagent. d-nb.info This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. d-nb.info

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. For example, an engineered amine dehydrogenase (AmDH) can be used for the oxidative kinetic resolution of racemic primary amines. d-nb.info In this process, one enantiomer is selectively oxidized to the corresponding imine, which can then be hydrolyzed to a ketone, leaving the other enantiomer unreacted and in high enantiomeric excess. d-nb.info Reaction conditions such as pH, temperature, and buffer can be optimized to achieve high conversion and enantioselectivity. d-nb.info For instance, the kinetic resolution of a racemic amine using LE-AmDH-v1 was successful at 30°C and pH 7.4, reaching completion after 16-24 hours with >99% ee for the remaining (S)-amine. d-nb.info

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are often varied include temperature, solvent, reaction time, and the stoichiometry of reactants.

For instance, in a three-component synthesis of 2-iminothiazoles, which shares some reactive intermediates with amine syntheses, the reaction temperature and solvent were found to significantly impact the yield. researchgate.net Lowering the temperature from room temperature to 10-15°C improved the yield, and changing the solvent from water or DMF to CH2Cl2 further increased it from around 20% to 55%. researchgate.net The stoichiometry of the amine reactant was also critical, with an increase to 1.2 equivalents improving the yield to 89%. researchgate.net However, prolonging the reaction time beyond a certain point did not lead to further improvement. researchgate.net

In the synthesis of (3R,4S)-4-amino-6-bromochroman-3-ol, a related compound, reductive amination of a brominated chromanone intermediate is a common approach. Optimization of this reaction involves controlling the temperature between 20–25°C and the pH in the range of 4–6 to minimize side reactions.

Solid-phase synthesis offers a high-throughput method for optimizing reaction conditions. By attaching a chroman precursor to a resin, various reaction parameters can be systematically investigated in parallel.

Below is a data table summarizing the optimization of a model reaction that could be analogous to the synthesis of this compound derivatives.

EntrySolventTemperature (°C)Amine (equiv.)Time (h)Yield (%)
1WaterRoom Temp1.06Trace
2Water10-151.0625
3DMFRoom Temp1.06Trace
4DMF10-151.0618
5CH2Cl210-151.0655
6CH2Cl210-151.2689
7THF10-151.2692
8CH2Cl210-151.21089

Purification and Isolation Techniques for this compound

After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.

Chromatography:

Column chromatography is a widely used technique for the purification of organic compounds. google.com For this compound and its derivatives, flash column chromatography using a silica (B1680970) gel stationary phase is often effective. rsc.org A gradient of solvents, such as ethyl acetate and hexane (B92381), can be used to elute the desired compound from the column, separating it from other components of the reaction mixture. Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. rsc.org

Crystallization:

Crystallization is another common method for purifying solid compounds. This technique relies on the differences in solubility of the desired compound and impurities in a particular solvent or solvent mixture. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out of the solution while the impurities remain dissolved.

Extraction and Salt Formation:

Liquid-liquid extraction can be used as an initial purification step to separate the product from water-soluble or acid/base-soluble impurities. google.com For basic compounds like this compound, extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent, can be an effective purification strategy.

Furthermore, converting the amine to its hydrochloride salt can facilitate purification and improve its stability and handling properties. vulcanchem.com The free base is treated with hydrochloric acid to form the salt, which can then be purified by crystallization. vulcanchem.com

The final purity of the isolated this compound can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. rsc.org

Advanced Spectroscopic and Structural Elucidation of 8 Bromochroman 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 8-Bromochroman-4-amine, a combination of one-dimensional and two-dimensional NMR experiments would provide unambiguous evidence for its structure.

The ¹H NMR spectrum is used to identify the chemical environment and connectivity of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons, the protons on the saturated portion of the chroman ring, and the amine protons. The electron-withdrawing effects of the bromine atom, the ether oxygen, and the amine group will influence the chemical shifts.

The expected signals would be:

Aromatic Protons (H-5, H-6, H-7): These three protons on the benzene (B151609) ring would appear in the aromatic region, typically between δ 6.8 and 7.5 ppm. They would exhibit coupling to each other, resulting in a complex multiplet or distinct doublet and triplet patterns depending on the coupling constants.

Methylene (B1212753) Protons (H-2): The two protons on the carbon adjacent to the ether oxygen (C-2) would likely appear as a triplet around δ 4.2-4.5 ppm, coupled to the H-3 protons.

Methine Proton (H-4): The proton on the carbon bearing the amine group (C-4) is expected to be a multiplet, likely a triplet, around δ 4.0-4.3 ppm, coupled to the H-3 protons. Its chemical shift is influenced by the adjacent nitrogen and the aromatic ring.

Methylene Protons (H-3): The protons at the C-3 position would appear as a multiplet around δ 2.0-2.4 ppm, showing coupling to both the H-2 and H-4 protons.

Amine Protons (NH₂): The two protons of the primary amine would typically appear as a broad singlet. savemyexams.com Their chemical shift can vary widely and they are subject to exchange with deuterium (B1214612) oxide (D₂O), which would cause the signal to disappear, confirming its identity. savemyexams.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

Proton(s)Predicted δ (ppm)Predicted Multiplicity
H-5, H-6, H-76.8 – 7.5m
H-24.2 – 4.5t
H-44.0 – 4.3t
H-32.0 – 2.4m
NH₂1.5 – 3.0br s

Key: t = triplet, m = multiplet, br s = broad singlet

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization (sp³, sp², sp) and electronic environment. msu.edu In a broadband proton-decoupled spectrum, each unique carbon atom in this compound would appear as a single line. The molecule has nine carbon atoms, all of which are chemically distinct, so nine signals are expected.

The expected chemical shifts are:

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): Six signals are expected in the downfield region (δ 110-160 ppm). The carbon bearing the bromine atom (C-8) would be shifted to approximately δ 110-120 ppm, while the carbons bonded to oxygen (C-8a) would be significantly downfield.

Aliphatic Carbons (C-2, C-3, C-4): Three signals are expected in the upfield region. The carbon adjacent to the ether oxygen (C-2) would be around δ 65-70 ppm. The carbon bearing the amine group (C-4) would be in the range of δ 45-55 ppm. drugbank.com The C-3 methylene carbon would be the most upfield of the three, likely around δ 25-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

Carbon(s)Predicted δ (ppm)Hybridization
Aromatic C-H120 – 130sp²
Aromatic C-Br (C-8)110 – 120sp²
Aromatic C-O (C-8a) / C-N (C-4a)145 – 155sp²
C-265 – 70sp³
C-445 – 55sp³
C-325 – 35sp³

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. bas.bg For this compound, COSY would show cross-peaks connecting H-2 with H-3, and H-3 with H-4, confirming the sequence of the saturated ring. It would also reveal the coupling network among the aromatic protons H-5, H-6, and H-7.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at δ ~4.3 ppm would show a cross-peak to the carbon signal at δ ~67 ppm, assigning them to C-2 and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule. libretexts.org Key HMBC correlations would include the protons at H-2 showing a correlation to C-8a, and the proton at H-4 showing correlations to C-4a and C-5. These long-range correlations piece together the entire molecular framework, confirming the fusion of the benzene and pyran rings and the positions of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

For this compound (C₉H₁₀BrNO), the calculated molecular weight is 228.09 g/mol . A key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion at m/z 228 and m/z 230. savemyexams.com This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.

Common fragmentation pathways for amines involve alpha-cleavage, which is the breaking of the bond adjacent to the C-N bond. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Possible Fragment Identity
228230[C₉H₁₀BrNO]⁺ (Molecular Ion, M⁺)
211213[M - NH₃]⁺
199201[M - C₂H₅]⁺ (Loss from heterocyclic ring)
149-[M - Br]⁺
131-[C₉H₇O]⁺ (Loss of Br and NH₂)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. libretexts.org The spectrum of this compound would be characterized by absorptions corresponding to its amine, aromatic, ether, and alkyl functionalities.

Table 4: Predicted IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Bond VibrationFunctional Group
3450 - 3350N-H asymmetric & symmetric stretchPrimary Amine
3100 - 3000C-H stretchAromatic
3000 - 2850C-H stretchAlkyl
1650 - 1580N-H bendPrimary Amine
1600 - 1450C=C stretchAromatic Ring
1250 - 1020C-N stretchAmine
1260 - 1000C-O-C asymmetric stretchAryl-alkyl ether
Below 600C-Br stretchBromo-aromatic

Source: General IR absorption data. orgchemboulder.com

The most diagnostic peaks would be the two sharp-to-medium bands around 3400 cm⁻¹ for the primary amine N-H stretches and the strong C-O ether stretch. orgchemboulder.com

X-ray Crystallography for Solid-State Structure and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the ultimate structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles.

Key information that would be obtained includes:

Absolute Confirmation of Connectivity: The analysis would verify the entire bonding framework, including the position of the bromine atom at C-8 and the amine group at C-4.

Conformation of the Chroman Ring: The heterocyclic pyran ring is not planar and would likely adopt a half-chair conformation, similar to other chroman derivatives. X-ray data would reveal which atoms deviate from the plane and by how much.

Stereochemistry: If the compound is synthesized as a racemate, the crystal structure would show both enantiomers in the unit cell.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. It would highlight any significant intermolecular forces, such as hydrogen bonds between the amine group of one molecule and the ether oxygen or bromine atom of a neighboring molecule, which govern the solid-state properties of the compound.

Computational Chemistry and Molecular Modeling of 8 Bromochroman 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. rsc.org These methods can determine stable geometries, reaction energetics, and regions of a molecule susceptible to chemical attack.

Density Functional Theory (DFT) is a robust computational method used to determine the lowest-energy three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Functionals such as B3LYP or M06-2X combined with basis sets like 6-31G(d) are commonly used for this purpose in related heterocyclic systems. nih.gov For 8-Bromochroman-4-amine, a DFT calculation would precisely compute bond lengths, bond angles, and dihedral angles that correspond to its most stable structure.

Below is a table representing typical data obtained from a DFT geometry optimization for the key structural parameters of this compound.

ParameterDescriptionTypical Calculated Value
Bond Lengths
C4-NCarbon-Nitrogen bond at the chiral center~1.46 Å
C8-BrCarbon-Bromine bond on the aromatic ring~1.90 Å
C4-OCarbon-Oxygen bond in the dihydropyran ring~1.44 Å
Bond Angles
O-C4-NAngle defining the amine position~109.5°
C7-C8-BrAngle of the bromine substituent~120.1°
Dihedral Angles
C3-C4-N-HTorsion angle of the amine groupVaries with conformation
Note: These values are illustrative and represent typical outputs from DFT calculations on similar heterocyclic structures.

The electronic behavior of a molecule is largely described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. d-nb.info

A Molecular Electrostatic Potential (MEP) map visualizes the charge distribution across a molecule. For this compound:

Negative Potential (Red/Yellow): These regions are electron-rich and prone to electrophilic attack. They would be concentrated around the oxygen atom of the pyran ring and the bromine atom due to their high electronegativity and lone pairs of electrons.

Positive Potential (Blue): These regions are electron-poor and are sites for nucleophilic attack. The hydrogen atoms of the amine group (NH2) would exhibit a strong positive potential, indicating their role as hydrogen-bond donors.

The MEP map is invaluable for predicting how the molecule will interact with other molecules, including biological targets like proteins. d-nb.info

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements a molecule can adopt through bond rotations. The collection of all possible conformations and their relative energies forms the molecule's energy landscape.

The chroman core contains a six-membered dihydropyran ring, which, similar to tetrahydropyran, preferentially adopts a chair conformation to minimize steric and torsional strain. wikipedia.org The primary conformational question for this compound concerns the orientation of the amine substituent at the C4 position. The amine group can exist in either an axial or an equatorial position.

Equatorial Conformation: In this arrangement, the amine group points away from the ring. This is generally the more stable conformation for monosubstituted cyclohexanes and related heterocycles, as it minimizes steric clashes (1,3-diaxial interactions) with the rest of the ring.

Axial Conformation: Here, the amine group points perpendicular to the plane of the ring. This conformation is typically higher in energy due to greater steric hindrance.

Computational studies can precisely calculate the energy difference between these two conformers. While the equatorial form is expected to be favored in the gas phase, the presence of a solvent could influence the equilibrium by stabilizing one conformer over the other through specific interactions like hydrogen bonding.

The dihydropyran ring is not static; it can undergo a "ring flip" where one chair conformation converts to another, causing equatorial substituents to become axial and vice versa. The energy required to overcome this transition is the ring inversion barrier. Computational methods can calculate the energy of the transition state (often a half-chair or boat conformation) to determine this barrier.

Additionally, there is a torsional or rotational barrier associated with the C4-N bond. The amine group can rotate, and the energy associated with this rotation can be calculated to understand its dynamic behavior and preferred orientation relative to the chroman ring system.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. researchgate.net

While specific docking studies for this compound are not widely published, research on structurally similar chroman-4-one derivatives provides strong evidence for plausible biological targets. Substituted chromans have shown inhibitory activity against several enzymes, with Sirtuin 2 (SIRT2) being a particularly prominent target. acs.orgnih.gov Notably, studies have revealed that chroman-4-ones with larger, electron-withdrawing substituents in the 6- and 8-positions—such as bromine—are favorable for potent SIRT2 inhibition. nih.gov Other potential targets for the chroman scaffold include Cyclooxygenase-2 (COX-2) and gamma-secretase. psgcas.ac.insciencescholar.us

A hypothetical docking study of this compound with SIRT2 (PDB ID: 5DY5) would likely reveal key binding interactions:

Hydrogen Bonding: The primary amine (NH2) group at the C4 position is a potent hydrogen bond donor and could form critical interactions with amino acid residues in the SIRT2 active site, such as Asp166 or Gly169. The pyran oxygen could act as a hydrogen bond acceptor.

Hydrophobic Interactions: The bicyclic chroman scaffold and the attached bromine atom would likely engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, such as Phe96, Ile100, and Val233.

Halogen Bonding: The bromine atom at the C8 position could potentially form a halogen bond with a Lewis basic atom (like an oxygen or nitrogen) in the protein backbone or a side chain, further stabilizing the complex.

The results of such a docking study are often summarized by a docking score, which estimates the binding affinity, and a detailed analysis of the intermolecular interactions.

Interaction TypeLigand GroupPotential Interacting Residues in SIRT2
Hydrogen Bond (Donor)4-Amine (NH2)Asp166, Gly169
Hydrogen Bond (Acceptor)Pyran OxygenBackbone NH of active site residues
Hydrophobic InteractionBenzene (B151609) RingPhe96, Val233
Hydrophobic InteractionDihydropyran RingIle100, Ala99
Halogen Bond8-BromoCarbonyl oxygen of a peptide backbone
Note: This table is illustrative, based on docking studies of similar chroman derivatives against SIRT2.

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation (the "binding mode") of a ligand when it binds to a receptor, such as a protein. This method also estimates the strength of the interaction, commonly expressed as a binding affinity or docking score. For this compound, docking simulations can screen potential protein targets and predict how the molecule fits into the binding site.

The prediction process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on a defined scoring function. This function approximates the binding free energy. A lower docking score typically indicates a more favorable binding affinity. nih.gov Factors influencing the binding mode include the shape complementarity between the ligand and the binding pocket, as well as the specific intermolecular interactions that can be formed.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Comments
Protein Kinase A (Illustrative)-8.5Asp184, Leu49, Val57The amine group is predicted to form a hydrogen bond with the aspartic acid residue.
Bromodomain-containing protein 9 (BRD9) (Illustrative)-7.9Asn140, Tyr97, Pro82The chroman ring is predicted to engage in hydrophobic interactions within the pocket.
Serotonin (B10506) Transporter (SERT) (Illustrative)-9.1Asp98, Phe335, Ile172Potential for halogen bonding between the bromine atom and a backbone carbonyl oxygen.

Ligand-Protein Interaction Analysis (Hydrogen Bonding, Hydrophobic Interactions, Halogen Bonding)

The binding affinity of this compound to a protein target is governed by a combination of non-covalent interactions. Computational analysis allows for the detailed characterization of these forces.

Hydrogen Bonding: The primary amine group (-NH2) on the chroman ring is a potent hydrogen bond donor. It can form strong, directional interactions with hydrogen bond acceptor atoms (like oxygen or nitrogen) on amino acid residues such as aspartate, glutamate, or the backbone carbonyls of the protein. nih.gov These interactions are crucial for anchoring the ligand in the correct orientation within the binding site.

Hydrophobic Interactions: The bicyclic chroman core of the molecule is largely nonpolar and contributes significantly to binding through hydrophobic interactions. These interactions occur when the nonpolar scaffold displaces ordered water molecules from a hydrophobic pocket in the protein, leading to a favorable increase in entropy. Amino acid residues like leucine, valine, isoleucine, and phenylalanine are often involved in creating these pockets. nih.gov

Halogen Bonding: The bromine atom at the 8-position of the chroman ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic atom like an oxygen or nitrogen. nih.gov This occurs due to a region of positive electrostatic potential on the halogen atom, known as a σ-hole. nih.gov Halogen bonds are highly directional and can significantly enhance binding affinity and selectivity. nih.govnih.gov

Interaction TypeFunctional Group on this compoundPotential Interacting Protein ResiduesTypical Energy Contribution
Hydrogen BondAmine (-NH2)Asp, Glu, Asn, Gln, Ser, Thr, Backbone C=O-2 to -10 kcal/mol
HydrophobicChroman Ring SystemAla, Val, Leu, Ile, Phe, Trp, ProVariable, entropy-driven
Halogen BondBromo (-Br)Backbone C=O, Ser, Thr, Tyr-1 to -5 kcal/mol

Molecular Dynamics Simulations for Ligand-Receptor Interactions

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment. researchgate.net

Stability and Dynamics of this compound in Biological Environments

A key application of MD simulations is to assess the stability of the binding pose predicted by docking. By simulating the complex for nanoseconds or even microseconds, researchers can determine if the ligand remains securely bound in its initial orientation or if it shifts or dissociates. nih.gov A common metric used to evaluate this is the Root Mean Square Deviation (RMSD), which measures the average deviation of the ligand's atoms from their initial docked position. A stable, low RMSD value over the course of the simulation suggests a stable binding mode. nih.gov These simulations provide a more rigorous validation of docking results.

Solvent Effects on Conformation and Binding

MD simulations are particularly valuable for understanding the role of the solvent, typically water, in molecular recognition. Water molecules can mediate interactions between the ligand and the protein, forming water-bridged hydrogen bonds. They also play a critical role in the hydrophobic effect. By explicitly including water molecules in the simulation box, MD provides a more accurate representation of the binding event than docking methods that often treat the solvent as a continuum. ulisboa.pt The simulations can reveal how solvent molecules influence the conformational flexibility of this compound and the dynamics of its interactions with the target protein.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies explore how modifications to the chemical structure of a compound affect its biological activity. nih.govnih.gov For this compound, an SAR study might involve synthesizing analogs with different substituents on the chroman ring or modifications to the amine group. By comparing the biological activities of these analogs, researchers can deduce which molecular features are essential for activity and which can be modified to improve properties like potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational extension of SAR that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. wikipedia.org The fundamental principle is that the variations in the activity of a group of molecules can be explained by differences in their physicochemical properties. wikipedia.orgnih.gov

A QSAR model is typically represented by the equation: Activity = f(molecular descriptors)

To build a QSAR model for a series of analogs of this compound, the following steps are taken:

A dataset of compounds with measured biological activities (e.g., IC50 values) is compiled.

For each compound, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

A statistical method, such as multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines), is used to derive a mathematical equation that best fits the relationship between the descriptors and the biological activity. nih.govfrontiersin.org

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

Compound Analog (Illustrative)Molecular Weight (Descriptor)LogP (Hydrophobicity Descriptor)Dipole Moment (Electronic Descriptor)Measured Activity (pIC50)
8-Chlorochroman-4-amine183.61.82.1 D6.5
This compound228.12.12.2 D7.1
8-Iodochroman-4-amine275.12.52.3 D7.4
8-Methylchroman-4-amine163.22.01.9 D6.2

Pharmacophore Modeling

Pharmacophore modeling is a fundamental computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and exert a biological effect. researchgate.nettaylorandfrancis.com These models serve as 3D queries to screen large compound libraries for novel, potentially active molecules. nih.gov The process involves defining key features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR), along with their geometric relationships. taylorandfrancis.com

For the chroman scaffold, the parent structure of this compound, pharmacophore modeling has been instrumental in identifying inhibitors for various biological targets. Although specific pharmacophore models for this compound are not extensively detailed in publicly available research, studies on closely related chroman derivatives provide significant insights into the key features required for biological activity.

Research on chroman-4-one derivatives as inhibitors of monoamine oxidase-B (MAO-B), for instance, has led to the development of pharmacophore models. researchgate.net One successful model, hypothesis AAR.4334, was generated using the PHASE module of the Schrödinger suite and consisted of two hydrogen bond acceptor features and one aromatic ring feature. researchgate.net This model was developed from a series of (E)-3-Heteroarylidenechroman-4-ones and proved effective in 3D-QSAR studies. researchgate.net

In another study focusing on formylchromane derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a five-point pharmacophore hypothesis (AAARR.160) was developed. nih.gov This model was characterized by three hydrogen bond acceptors and two aromatic rings, demonstrating high predictive accuracy with a regression coefficient (R²) of 0.960. nih.gov The model highlighted that the biphenyl (B1667301) moiety of the studied derivatives engaged in favorable hydrophobic interactions within the active site of the PTP1B enzyme. nih.gov

Based on the structure of this compound and the pharmacophore models of related chroman derivatives, a representative pharmacophore model for this compound would likely include the following features:

One Aromatic Ring (AR): The bromo-substituted benzene ring is a key aromatic feature.

One Hydrogen Bond Donor (HBD): The primary amine group at the 4-position is a strong hydrogen bond donor.

One Hydrogen Bond Acceptor (HBA): The oxygen atom within the chroman ring system can act as a hydrogen bond acceptor.

One Halogen Atom (as a hydrophobic feature or specific interaction site): The bromine atom at the 8-position can contribute to hydrophobic interactions or specific halogen bonding.

These features and their spatial arrangement are critical for the molecule's interaction with potential biological targets. The development of such pharmacophore models is a crucial step in understanding the structure-activity relationships of this class of compounds and in the rational design of new, more potent analogs. nih.govacs.org

The table below summarizes the key pharmacophoric features identified in studies of related chroman derivatives, which informs the putative pharmacophore for this compound.

Pharmacophore FeatureDescriptionSource Study
Aromatic Ring (AR) Essential for hydrophobic and pi-stacking interactions with receptor sites.PTP1B Inhibitors, MAO-B Inhibitors researchgate.netnih.gov
Hydrogen Bond Acceptor (HBA) Typically oxygen or nitrogen atoms that can accept a hydrogen bond from the receptor.PTP1B Inhibitors, MAO-B Inhibitors researchgate.netnih.gov
Hydrogen Bond Donor (HBD) Groups, such as amines, that can donate a hydrogen bond to the receptor.MAO-B Inhibitors researchgate.net
Hydrophobic Group (HY) Non-polar groups that can engage in van der Waals interactions within hydrophobic pockets of the receptor.PTP1B Inhibitors nih.gov

Derivatization and Functionalization Reactions of 8 Bromochroman 4 Amine

Reactions at the Amine Nitrogen

Acylation and Sulfonylation

Acylation is a fundamental transformation for primary amines, converting them into amides through reaction with acylating agents such as acid chlorides or anhydrides. This reaction is typically performed in the presence of a base (e.g., triethylamine (B128534), pyridine) to neutralize the hydrochloric acid (HCl) byproduct. google.comcommonorganicchemistry.com The resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. chemguide.co.uk

Sulfonylation is analogous to acylation and involves the reaction of the amine with a sulfonyl chloride in the presence of a base. rsc.orglibretexts.org This process yields a sulfonamide, a functional group prevalent in many pharmaceutical compounds. rsc.orglibretexts.org Similar to acylation, the sulfonylation of a primary amine results in a product with a more acidic N-H proton. libretexts.org Microwave-assisted, solvent-free conditions have been developed as an environmentally benign method for this transformation. rsc.org

Reaction TypeAmine SubstrateReagentBase/CatalystProduct Type
AcylationPrimary AmineAcyl ChloridePyridine or TriethylamineN-Substituted Amide
SulfonylationPrimary AmineSulfonyl ChlorideBase (e.g., TEA)Sulfonamide

Alkylation and Reductive Amination

Alkylation of primary amines with alkyl halides is a direct method for forming more substituted amines. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the primary amine from which it was formed, leading to over-alkylation and a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.orgwikipedia.org

Reductive amination (also known as reductive alkylation) offers a more controlled and widely used alternative for the synthesis of secondary and tertiary amines. organicreactions.orgmasterorganicchemistry.com This one-pot reaction involves two main steps: the initial reaction between the primary amine (8-bromochroman-4-amine) and a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine. This is followed by in-situ reduction of the imine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the alkylated amine. masterorganicchemistry.comnih.govorganic-chemistry.org These reducing agents are selective for the protonated imine over the starting carbonyl compound, preventing unwanted side reactions. masterorganicchemistry.com

Reaction TypeAmine SubstrateReagent(s)Reducing Agent / ConditionsProduct Type
AlkylationPrimary AmineAlkyl HalideBase (optional)Mixture of Secondary, Tertiary, Quaternary Amines
Reductive AminationPrimary AmineAldehyde or KetoneNaBH₃CN or NaBH(OAc)₃N-Substituted Amine

Formation of Schiff Bases and Imines

The reaction of this compound with an aldehyde or a ketone under neutral or slightly acidic conditions leads to the formation of an N-substituted imine, commonly known as a Schiff base. This transformation proceeds via a nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the imine. This reaction is the first stage of the reductive amination process. masterorganicchemistry.com The formation of the imine is a reversible process, and the product can be isolated or used in situ for subsequent reactions.

Urea (B33335) and Thiourea (B124793) Formation

Urea derivatives can be synthesized by reacting this compound with an isocyanate (R-N=C=O). wikipedia.org The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, leading to the direct formation of an N,N'-disubstituted urea without the need for a catalyst. wikipedia.org

Thiourea derivatives are formed in a similar fashion through the reaction of the primary amine with an isothiocyanate (R-N=C=S). researchgate.netnih.gov The amine attacks the central carbon of the isothiocyanate, yielding the corresponding thiourea. organic-chemistry.org Alternative methods for thiourea synthesis include the reaction of the amine with carbon disulfide, which forms a dithiocarbamate (B8719985) salt intermediate that can then be treated with a desulfurizing agent. researchgate.netresearchgate.net

Product TypeAmine SubstrateReagentConditions
UreaPrimary AmineIsocyanateTypically no catalyst needed
ThioureaPrimary AmineIsothiocyanateTypically no catalyst needed
ThioureaPrimary AmineCarbon Disulfide, then desulfurizing agentTwo-step, one-pot process

Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring of the chroman scaffold is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Suzuki Reaction: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an aryl halide, such as this compound, with an organoboron species like a boronic acid or boronic ester. libretexts.org The reaction is catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgudel.edu This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. rsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A base, such as triethylamine or potassium carbonate, is required for the reaction to proceed. wikipedia.orgthieme-connect.de The reaction typically results in the formation of the trans-alkene product with high selectivity. organic-chemistry.org

Sonogashira Reaction: This cross-coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org The classic Sonogashira reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This method is a cornerstone for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org While this compound already possesses an amine, its aryl bromide component can be coupled with other primary or secondary amines to generate more complex diamine structures. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov

Coupling ReactionCoupling PartnerCatalyst SystemBaseProduct
SuzukiBoronic Acid / EsterPd(0) complex (e.g., Pd(PPh₃)₄)Aqueous Base (e.g., Na₂CO₃, KOH)8-Arylchroman-4-amine
HeckAlkenePd salt (e.g., Pd(OAc)₂) + LigandOrganic or Inorganic Base8-Alkenylchroman-4-amine
SonogashiraTerminal AlkynePd(0) complex + Cu(I) saltAmine Base (e.g., Et₃N)8-Alkynylchroman-4-amine
Buchwald-HartwigPrimary/Secondary AminePd salt + Phosphine LigandStrong Base (e.g., NaOtBu)N,8-Di-substituted chroman-4,8-diamine

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA_r_) on aryl halides is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds. However, these reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. In the case of this compound, the chroman ring system itself does not provide sufficient activation for direct S_N_Ar reactions under standard conditions. The ether oxygen and the amino group are electron-donating, which deactivates the ring towards nucleophilic attack.

Consequently, there is a lack of specific examples in the scientific literature of direct nucleophilic aromatic substitution at the C-8 position of this compound with common nucleophiles. To achieve such transformations, catalytic methods, such as Buchwald-Hartwig or Ullmann-type couplings, are generally employed. These palladium- or copper-catalyzed cross-coupling reactions proceed through a different mechanism than traditional S_N_Ar and are highly effective for the formation of C-N, C-O, and C-S bonds at the C-8 position.

Metal-Halogen Exchange

Metal-halogen exchange is a versatile and widely used method for the conversion of aryl bromides into highly reactive organometallic intermediates, such as organolithium or Grignard reagents. researchgate.netwikipedia.org These intermediates can then be reacted with a variety of electrophiles to introduce a wide range of substituents. The reaction of this compound with strong bases like n-butyllithium or Grignard reagents can lead to the formation of the corresponding 8-lithio or 8-magnesiochroman-4-amine derivatives. researchgate.netwikipedia.org However, the presence of the acidic amine proton necessitates the use of excess base or a protection strategy for the amino group to prevent quenching of the organometallic species. nih.govnih.gov

A common strategy involves the in situ protection of the amine, followed by the metal-halogen exchange and subsequent reaction with an electrophile.

Table 1: Hypothetical Metal-Halogen Exchange and Subsequent Electrophilic Quench of an N-Protected this compound

ElectrophileReagentProduct
Carbon dioxideCO₂8-Carboxychroman-4-amine derivative
AldehydeRCHO8-(Hydroxyalkyl)chroman-4-amine derivative
KetoneRCOR'8-(Hydroxyalkyl)chroman-4-amine derivative
Alkyl halideR'X8-Alkylchroman-4-amine derivative

This table represents potential products based on general principles of metal-halogen exchange reactions and may not reflect experimentally verified outcomes for this specific compound.

The choice of solvent and temperature is critical for the success of these reactions, with ethereal solvents like tetrahydrofuran (B95107) (THF) and low temperatures (e.g., -78 °C) being commonly employed to maintain the stability of the organometallic intermediates. acs.org

Modifications of the Chroman Ring System

The chroman ring system itself can be subjected to various chemical modifications, providing another avenue for the diversification of the this compound scaffold.

The chroman ring in this compound is relatively stable to oxidation and reduction under mild conditions. However, the benzylic position (C-4) bearing the amino group can be a site for specific transformations. While direct oxidation of the C-H bond at C-4 is challenging, the amino group can direct or participate in oxidative processes.

Reduction of the related 8-bromochroman-4-one (B1287176) can be a key step in the synthesis of this compound. For instance, the reduction of the carbonyl group in 8-bromo-6-chloro-2-pentylchroman-4-one to the corresponding alcohol has been reported using sodium borohydride (B1222165). acs.org Subsequent conversion of the alcohol to the amine would yield the target compound.

The benzene (B151609) ring of the chroman system is activated towards electrophilic aromatic substitution by the electron-donating ether oxygen. The directing effect of the substituents (bromo, ether oxygen, and the protected amino group) will determine the regioselectivity of the substitution. The ether oxygen is a strong ortho, para-director. In this compound, the positions ortho (C-7) and para (C-5) to the ether oxygen are potential sites for electrophilic attack. The bromine atom is a deactivating ortho, para-director.

Common electrophilic aromatic substitution reactions that could be applied to N-protected this compound include nitration and Friedel-Crafts reactions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on an N-Protected this compound

ReactionReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄5-Nitro-8-bromochroman-4-amine and/or 7-Nitro-8-bromochroman-4-amine derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃5-Acyl-8-bromochroman-4-amine and/or 7-Acyl-8-bromochroman-4-amine derivatives
Friedel-Crafts AlkylationR-X, AlCl₃5-Alkyl-8-bromochroman-4-amine and/or 7-Alkyl-8-bromochroman-4-amine derivatives

This table outlines plausible outcomes based on general principles of electrophilic aromatic substitution. The actual regioselectivity would need to be determined experimentally. lumenlearning.comnih.gov

It is important to note that the reaction conditions for electrophilic aromatic substitution must be carefully chosen to avoid side reactions, such as oxidation or degradation of the starting material.

The chroman ring is generally stable; however, under certain conditions, ring-opening or ring-expansion reactions can occur. Ring-opening of the pyran ring can be achieved under harsh reductive conditions or through specific rearrangement pathways. For instance, treatment with strong Lewis acids or under hydrogenolysis conditions could potentially lead to cleavage of the benzylic C-O bond.

Ring-expansion reactions of the chroman system are less common. However, rearrangements involving the formation of a carbocation at the C-4 position could potentially lead to ring-expanded products, although no specific examples for this compound are documented in the literature.

Biological and Pharmacological Investigations of 8 Bromochroman 4 Amine and Its Derivatives

In Vitro Pharmacological Profiling

The in vitro pharmacological profiling of 8-Bromochroman-4-amine derivatives has been a cornerstone of understanding their mechanism of action and therapeutic promise. This involves a series of assays to determine their interaction with specific biological targets and their effects on cellular processes.

Receptor Binding Assays

Receptor binding assays are crucial for identifying the molecular targets of a compound and quantifying its affinity for those targets. Derivatives of the chroman scaffold have been evaluated for their ability to bind to various neurotransmitter receptors, with a particular focus on serotonin (B10506) receptors.

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a family of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological and psychological processes. nih.gov The 5-HT2A and 5-HT2B subtypes, in particular, are important targets for therapeutic agents. nih.govnih.govnih.gov

Derivatives of related heterocyclic structures, such as coumarins and chromenones, which share features with the chroman ring, have been investigated for their affinity to serotonin receptors. For example, a series of 5- and 7-hydroxycoumarin derivatives bearing a piperazine (B1678402) moiety were synthesized and evaluated for their binding to 5-HT1A and 5-HT2A receptors. mdpi.com While some of these compounds showed high antagonistic activity at the 5-HT1A receptor, their affinity for the 5-HT2A receptor was generally lower. mdpi.com Specifically, derivatives with a five-carbon linker between the coumarin (B35378) and piperazine moieties showed the most promise for 5-HT2A binding, though still not comparable to the reference compound, ketanserin. mdpi.com

The binding of ligands to the 5-HT2B receptor is of significant interest due to the association of 5-HT2B receptor activation with drug-induced valvular heart disease. nih.gov Structural studies of the 5-HT2B receptor have identified key amino acid residues within the binding pocket that are crucial for ligand interaction and receptor activation. nih.govnih.gov For instance, an aspartic acid residue in transmembrane domain 3 (D3.32) is conserved across aminergic receptors and serves as an anchor for the amine group of ligands. nih.govnih.gov The affinity of 1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB), a potent 5-HT2 agonist, and its derivatives for 5-HT2 sites has been demonstrated, with the R-(-)-enantiomer showing significantly higher affinity (Ki = 0.39 nM) than its S-(+) counterpart. nih.gov

Compound ClassReceptor SubtypeKey FindingsReference
5- and 7-Hydroxycoumarin Derivatives5-HT1ASome derivatives show high antagonistic activity. mdpi.com
5- and 7-Hydroxycoumarin Derivatives5-HT2AGenerally moderate to weak affinity. Derivatives with a five-carbon linker and specific phenylpiperazine moieties (e.g., 2-cyano, 3-bromo) show higher affinity. mdpi.com
1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB)5-HT2(R)-(-)-DOB exhibits high affinity (Ki = 0.39 nM). nih.gov

While the primary focus has often been on serotonin receptors, the broader neuropharmacological profile of chroman-related structures is also of interest. The structural similarities to known pharmacophores suggest potential interactions with other neurotransmitter systems. For instance, amino-7,8-dihydro-4H-chromenone derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the management of Alzheimer's disease. nih.gov One derivative, 4k, demonstrated good potency against BChE with an IC50 value of 0.65 µM. nih.gov

Sirtuin 2 (SIRT2) is a protein deacetylase that has emerged as a therapeutic target in neurodegenerative diseases and cancer. nih.govrsc.org The inhibition of SIRT2 is a key strategy being explored for therapeutic intervention. While direct studies on this compound are not available, research on other heterocyclic compounds provides a basis for potential SIRT2 inhibitory activity. The exploration of SIRT2 inhibitors has led to the discovery of potent and selective compounds that can induce apoptosis in cancer cells. nih.gov For example, a dual SIRT1/SIRT2 inhibitor, cambinol, has shown cytotoxic activity against cancer cells. nih.gov The development of mechanism-based inhibitors of SIRT2 has yielded chemical probes that are potent, selective, and effective in cellular models, providing a foundation for future therapeutic development. rsc.org

Cell-Based Assays

Cell-based assays are instrumental in evaluating the functional effects of compounds on cellular processes, such as proliferation and survival, particularly in the context of cancer.

A significant body of research has focused on the antiproliferative and cytotoxic effects of chroman and related heterocyclic derivatives in various cancer cell lines.

Substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs, which share the 4-amino-chroman core structure, have demonstrated potent tumor cell growth inhibitory activity against a panel of human tumor cell lines. nih.gov Structure-activity relationship (SAR) studies revealed that a secondary amine at the 4-position is crucial for activity, and bulky substituents are favored. nih.gov One of the most potent analogs, with a 4'-methoxy substitution, exhibited ED50 values in the nanomolar range (0.008-0.064 μM) across various cell lines. nih.gov

Brominated plastoquinone (B1678516) analogs have also shown promising cytotoxic activity, particularly against leukemia and breast cancer cell lines. nih.gov Several of these analogs displayed remarkable antiproliferative activity against various cancer cell lines, including colon, melanoma, and ovarian cancer cell lines. nih.gov

Furthermore, 8-amido isocoumarin (B1212949) derivatives have been shown to have potent cytotoxic and apoptotic effects in human breast cancer MCF-7 and MDA-MB-231 cells, while being less toxic to non-tumorigenic cells. nih.gov Similarly, derivatives of 1,3,4-thiadiazine have displayed good antiproliferative activity against a panel of four cancer cell lines, with GI50 values in the nanomolar range. nih.gov

The antiproliferative activity of various quinoline (B57606) derivatives, which are also heterocyclic compounds, has been extensively studied. frontiersin.org Many of these compounds have shown significant antiproliferative activity in the sub-micromolar range against cell lines such as MCF-7, HL-60, HCT-116, and HeLa. frontiersin.org

Compound ClassCancer Cell LinesActivity RangeKey FindingsReference
4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) AnalogsVarious human tumor cell linesED50: 0.008-0.064 μM (for the most potent analog)A secondary amine at the 4-position and bulky substituents are favored for activity. nih.gov
Brominated Plastoquinone AnalogsLeukemia, Breast, Colon, Melanoma, OvarianSignificant growth inhibitionBroad-spectrum inhibitory effects observed. nih.gov
8-Amido Isocoumarin DerivativesMCF-7, MDA-MB-231 (Breast)Potent cytotoxic and apoptotic effectsLess toxic to non-tumorigenic cells. nih.gov
1,3,4-Thiadiazine DerivativesFour cancer cell linesGI50: 38-66 nMDemonstrated good antiproliferative activity. nih.gov
Quinoline DerivativesMCF-7, HL-60, HCT-116, HeLaIC50: Sub-micromolar rangeShowed significant antiproliferative activity. frontiersin.org
Anti-inflammatory Activity

Derivatives containing the core structures related to this compound, such as bromophenols and chromanones, have demonstrated notable anti-inflammatory properties.

Marine-derived bromophenols, in particular, have been a subject of interest. Studies on vidalols A and B, isolated from the red alga Vidalia obtusaloba, showed they could reduce edema in mouse models by inhibiting phospholipase A2, a key enzyme in the arachidonic acid metabolic pathway. mdpi.com Another natural bromophenol, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), was found to protect against myocardial ischemia and reperfusion injury. mdpi.com It mitigated cytotoxicity, apoptosis, and oxidative stress in both in vitro and in vivo models. mdpi.com

Mechanistic studies reveal that the anti-inflammatory effects of these related compounds are often linked to the modulation of key signaling pathways. For instance, BDB's protective effects were associated with the activation of the Akt-PGC1α-Sirt3 signaling pathway, which is crucial for mitochondrial biogenesis and antioxidant defense. mdpi.com Other research on algal extracts rich in bromophenols demonstrated an inhibition of nitric oxide (NO) and proinflammatory cytokine production. researchgate.net These extracts were shown to suppress the phosphorylation of IKKα/β and IκBα, which in turn prevents the nuclear translocation of the inflammatory transcription factor NF-κB p65. researchgate.netnih.gov The link between antioxidant and anti-inflammatory effects is well-established, as reactive oxygen species (ROS) can activate inflammatory pathways. nih.gov

Antioxidant Activity

The capacity to counteract oxidative stress is a significant feature of compounds structurally related to this compound. The antioxidant properties of (S)-chroman-4-amine, for example, have been explored for potential use in cosmetic formulations due to its ability to scavenge free radicals.

The broader class of bromophenols, which share structural motifs with this compound, are recognized as potent antioxidants. mdpi.comcancer.gov These compounds, often derived from red algae, are positioned as promising candidates for therapeutic applications, partly due to this activity. mdpi.com The antioxidant and anti-inflammatory effects of marine polyphenols like bromophenols are often interconnected and considered supportive of their potential in preventing chronic diseases. nih.govcancer.gov

Antimicrobial Activity

A significant body of research has focused on the antimicrobial effects of chromanone derivatives, which are structurally related to this compound. These compounds have shown efficacy against a range of bacterial and fungal pathogens, including resistant strains.

Structure-activity relationship (SAR) studies on 4-chromanone (B43037) derivatives have identified key features for potent antibacterial activity. A hydrophobic substituent at the 2-position combined with hydroxyl groups at the 5- and 7-positions of the chromanone scaffold were found to enhance activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL. acs.org

Derivatives incorporating a spiro-fused structure have also yielded promising results. A series of 3D-spiro chromanone derivatives demonstrated substantial activity against S. aureus, E. coli, and the fungus Candida albicans. nih.gov Similarly, spiropyrrolidines tethered with a thiochroman-4-one (B147511) or chroman-4-one scaffold showed interesting antibacterial potential, with some compounds being more active against B. subtilis and S. epidermis than the reference antibiotics amoxicillin (B794) and ampicillin. mdpi.com

Furthermore, a study on chromanone A, a fungal metabolite, led to the synthesis of related compounds with significant antifungal properties. One derivative, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, exhibited a MIC of 7.8 μg/mL against C. albicans. rsc.org

Table 1: Antimicrobial Activity of Selected Chromanone Derivatives

Compound Class/Derivative Target Microorganism MIC (μg/mL) Reference
4-Chromanone Derivative (unspecified) Gram-positive pathogens (incl. MRSA) as low as 0.39 acs.org
Spiropyrrolidine-Thiochromanone (4a-d) B. subtilis, S. epidermis 32 mdpi.com
Hydrazide-Spiro Chromanone (8) S. aureus, E. coli 1.64 (μM) nih.gov
Hydrazide-Spiro Chromanone (8) C. albicans 6.57 (μM) nih.gov
8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde C. albicans 7.8 rsc.org
Anti-virulence and β-Lactam Sensitizing Activities

Beyond direct antimicrobial killing, some derivatives have shown potential as anti-virulence agents. Research on a synthetic analogue of chromanone A, specifically 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, demonstrated that at sub-lethal concentrations, it could significantly inhibit key virulence factors of C. albicans. rsc.org These inhibited factors included the secretion of phospholipases, adherence to buccal epithelial cells, and the formation of germ tubes and hyphal pseudomycelium, which are critical for fungal invasion and pathogenesis. rsc.org The compound also completely inhibited the growth of C. albicans in preformed biofilms at a concentration of 62.5 μg/mL. rsc.org

No specific research findings on the β-lactam sensitizing activities of this compound or its direct derivatives were identified in the reviewed literature.

Agonistic/Antagonistic Properties (e.g., somatostatin (B550006) receptors)

While no studies directly linking this compound or its derivatives to somatostatin receptors were found, research has shown that the broader class of chroman-amine compounds interacts with other significant receptor targets.

For instance, certain chroman-3-amine (B1202177) derivatives have been found to possess a high affinity for the 5-HT1A receptor, which is implicated in the prevention of neuronal death and oxidative stress. core.ac.uk Furthermore, a known human Bradykinin B1 receptor antagonist, a target linked to the control of neuroinflammation, incorporates a chroman-4-amine (B2768764) unit within its structure. core.ac.uk These findings highlight the versatility of the chroman-amine scaffold in interacting with various G protein-coupled receptors, although its activity at somatostatin receptors remains unexplored.

Mechanistic Studies of Biological Activity

Elucidation of Molecular Targets and Pathways

Research into the derivatives of this compound has begun to uncover the molecular mechanisms underlying their observed biological effects. These studies point to a range of targets, including enzymes crucial for cell signaling, epigenetic regulation, and microbial survival.

Sirtuin Inhibition: A key molecular target identified for chroman-4-one and chromone (B188151) derivatives is Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases. acs.orgacs.org These enzymes are involved in critical cellular processes like cell cycle regulation, and their dysfunction is linked to aging-related diseases such as cancer and neurodegeneration. acs.orgacs.orghelsinki.fi Several synthesized chroman-4-one analogues have proven to be potent and highly selective inhibitors of SIRT2, with IC50 values in the low micromolar range. acs.orghelsinki.fi The mechanism of action in cancer cells appears to involve the inhibition of SIRT2's deacetylase activity, leading to increased acetylation of substrates like α-tubulin and the tumor suppressor p53. acs.orghelsinki.fi

Antimicrobial Mechanisms: The antimicrobial action of chromanone derivatives has been attributed to the disruption of fundamental bacterial processes. Mode-of-action studies on certain 4-chromanones revealed that they dissipate the bacterial membrane potential, which subsequently inhibits the biosynthesis of essential macromolecules. acs.org Molecular docking simulations have further predicted that spiro-chromanone derivatives may achieve their antimicrobial effects by binding to and inhibiting key microbial targets such as penicillin-binding proteins (PBPs), DNA gyrase, and the fungal enzyme lanosterol (B1674476) 14-alpha demethylase. nih.gov

Other Enzyme Inhibition: The chroman scaffold has also been explored for its inhibitory activity against other enzymes. Gem-dimethylchroman-4-amine derivatives were found to inhibit equine serum butyrylcholinesterase, with the most active compound showing an IC50 value of 7.6 μM. core.ac.uk Additionally, various chroman-4-one and chroman-4-amine derivatives have been evaluated as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), enzymes that are important targets in the treatment of neurological disorders. core.ac.uk

Table 2: Molecular Targets of Chroman-4-one/Chroman-4-amine Derivatives

Molecular Target Biological Effect/Pathway Compound Class Reference
Sirtuin 2 (SIRT2) Cell Cycle Regulation, Epigenetics Chroman-4-ones, Chromones acs.orgacs.orghelsinki.fi
Bacterial Membrane Dissipation of Membrane Potential 4-Chromanones acs.org
DNA Gyrase / PBPs Inhibition of Bacterial Replication/Cell Wall Synthesis Spiro Chromanones nih.gov
Lanosterol 14-alpha demethylase Inhibition of Fungal Ergosterol Synthesis Spiro Chromanones nih.gov
Butyrylcholinesterase Neurotransmission gem-Dimethylchroman-4-amines core.ac.uk
Monoamine Oxidase (MAO-A/B) Neurotransmitter Metabolism Chroman-4-ones, Chroman-4-amines core.ac.uk
Phospholipase A2 Inflammation (Arachidonic Acid Pathway) Bromophenols (Vidalols A/B) mdpi.com
NF-κB Pathway Inflammation Bromophenol-rich extracts researchgate.netnih.gov

Enzyme Kinetics and Inhibition Mechanisms

Investigations into chroman-4-one derivatives have revealed their potential as potent and selective enzyme inhibitors. A notable study synthesized and evaluated a series of substituted chroman-4-one and chromone derivatives as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and other age-related conditions.

In this study, the structure-activity relationship (SAR) was explored, demonstrating that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for inhibitory activity. A key finding was that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for potency. The most potent inhibitor identified was 6,8-dibromo-2-pentylchroman-4-one , which contains the 8-bromo substitution pattern found in this compound. This compound exhibited a half-maximal inhibitory concentration (IC50) of 1.5 µM against SIRT2 and demonstrated high selectivity over other sirtuin isoforms, SIRT1 and SIRT3.

The study highlighted that even minor alterations to the chroman-4-one structure could significantly impact its SIRT2 inhibitory activity, underscoring a close relationship between the molecular structure and its biological function. The presence of the carbonyl group at the 4-position was also determined to be an essential feature for potent inhibition.

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

Compound Substituents % Inhibition at 200 µM (SIRT2) IC50 (µM) (SIRT2)
6,8-dibromo-2-pentylchroman-4-one 6,8-di-Br, 2-pentyl >70% 1.5
8-bromo-6-chloro-2-pentylchroman-4-one 8-Br, 6-Cl, 2-pentyl >70% 2.6
6-bromo-2-pentylchroman-4-one 6-Br, 2-pentyl >70% 4.8
8-bromo-2-pentylchroman-4-one 8-Br, 2-pentyl >70% 7.9

Data sourced from a study on substituted chromone and chroman-4-one derivatives as SIRT2 inhibitors.

Another area of investigation for chroman-4-one derivatives has been their activity as acetylcholinesterase (AChE) inhibitors, which are relevant in the context of Alzheimer's disease. A novel series of chroman-4-one derivatives linked to an N-benzyl pyridinium (B92312) moiety was synthesized and evaluated. nih.gov The most potent compound in this series, (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide , displayed an IC50 value of 0.048 µM against AChE. nih.gov While this compound does not feature the 8-bromo substitution, it further illustrates the utility of the chroman-4-one scaffold in designing enzyme inhibitors. nih.gov

Cellular Uptake and Distribution

In another study, chroman-4-one derivatives were evaluated for their anti-parasitic activity, which inherently requires the compounds to cross cellular membranes to reach their target, pteridine (B1203161) reductase 1 (PTR1), within the parasite. nih.gov The antiproliferative effects of certain chroman-4-one derivatives against breast cancer (MCF-7) and lung carcinoma (A549) cell lines have also been observed, indicating that these compounds can be taken up by cancer cells to exert their effects. acs.org However, detailed mechanistic studies of uptake and intracellular distribution for the this compound scaffold are yet to be published.

Preclinical In Vivo Efficacy Studies

As of the current body of scientific literature, there are no specific preclinical in vivo efficacy studies published for this compound. The majority of the available research on related compounds, such as the 8-bromo-substituted chroman-4-one derivatives, has been conducted in vitro. While these studies provide a strong rationale for further investigation, they have not yet progressed to published in vivo models to assess efficacy in a whole-organism context.

Toxicology and Safety Pharmacology

Comprehensive toxicology and safety pharmacology data for this compound are limited. Safety data sheets for the compound and its hydrochloride salt indicate that no data is available for acute oral toxicity, skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity. One source mentions that this compound hydrochloride is classified under "Specific target organ toxicity - single exposure (Category 3), Respiratory system," though detailed studies are not provided.

Research on related chroman-4-one derivatives offers some initial toxicological insights. In a study on spiro[chromane-2,4'-piperidin]-4-one derivatives designed as quorum sensing inhibitors, the cytotoxicity of the active compounds was assessed against human macrophages using MTT and LDH assays. This indicates that as derivatives are developed for therapeutic purposes, their potential toxicity is a key consideration.

It is important to note that the absence of comprehensive toxicological data does not imply safety, but rather a lack of investigation. Any future development of this compound or its derivatives for therapeutic applications would necessitate a thorough toxicological and safety pharmacology evaluation.

Analytical Methodologies for 8 Bromochroman 4 Amine

Chromatographic Techniques

Chromatography is the cornerstone for the analytical characterization of 8-Bromochroman-4-amine. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) offer distinct advantages for separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and determining the concentration of this compound and related compounds. bldpharm.comambeed.combldpharm.com Its versatility allows for the separation of the main compound from starting materials, byproducts, and degradation products. A highly sensitive HPLC method can be developed for the simultaneous determination of various amines by using derivatization with agents like dansyl chloride followed by UV detection. researchgate.net

Since this compound possesses a chiral center at the C4 position, its enantiomers can exhibit different biological activities. Chiral HPLC is an indispensable technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. yakhak.org Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for resolving chiral amines. yakhak.orghplc.eu For instance, a Chiralpak IC column has been successfully used to achieve baseline separation of the enantiomers of a related bromochroman derivative. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol, is critical for achieving optimal separation. phenomenex.com

Table 1: Example Parameters for Chiral HPLC Separation of Chroman Derivatives

ParameterValue/Condition
Column Chiralpak IC (4.6 x 250 mm)
Mobile Phase Hexane/Ethanol (80:20)
Flow Rate 1.0 mL/min
Detection UV

Developing a robust HPLC method requires careful optimization and validation. Validation ensures the method is reliable for its intended purpose. Key validation parameters include:

Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A good linear coefficient (r²) is typically greater than 0.999. researchgate.net

Detection Limits: The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected, while the limit of quantification (LOQ) is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For sensitive analyses of amines, LODs can be in the range of 0.007–0.021 mg/kg after derivatization. researchgate.net

Gas Chromatography (GC) is another powerful technique for analyzing volatile compounds. Due to the polar nature and hydrogen-bonding capacity of the amine group in this compound, direct analysis can be challenging, leading to poor peak shape and column adsorption. bre.com Therefore, derivatization is often necessary to increase volatility and thermal stability while reducing polarity. mdpi.com

Common derivatizing agents for amines include acylating, silylating, or alkylating agents. The choice of column is also critical; packed columns with materials like Tenax-GC or Porapak Q have been used for separating amines, as have capillary columns such as a DB-5. bre.comcdc.gov A nitrogen-specific detector (NPD) can be used to enhance sensitivity and selectivity for nitrogen-containing compounds like this compound. cdc.gov

Table 2: General GC Parameters for Amine Analysis

ParameterValue/Condition
Column 30 m x 0.25-mm x 0.25-µm DB-5 fused-silica capillary
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)
Detector Temperature 300 °C
Carrier Gas Nitrogen or Hydrogen
Temperature Program e.g., 60 °C (1 min), then ramp to 300 °C at 10°/min

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for the qualitative monitoring of reaction progress. youtube.com By spotting the reaction mixture alongside the starting material and product standards on a TLC plate (e.g., silica (B1680970) gel), one can visually track the consumption of reactants and the formation of the product. youtube.com The separation occurs based on the differential adsorption of the compounds to the stationary phase. The spots are visualized under UV light or by staining with a suitable chemical reagent, such as ninhydrin (B49086) or a tetracyanoethylene (B109619) solution, which are effective for detecting amines and aromatic compounds. epfl.ch

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Sample Preparation and Derivatization for Analysis

Proper sample preparation is a critical step to ensure accurate and reproducible analytical results. For GC analysis of amines from a solid matrix, preparation might involve desorption from a sorbent like silica gel using an appropriate solvent, followed by neutralization. cdc.gov

Derivatization is a key strategy employed in both HPLC and GC to improve the analytical characteristics of amines. mdpi.com

For HPLC , derivatization with reagents like dansyl chloride or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) converts the amine into a fluorescent derivative. researchgate.netyakhak.org This significantly enhances detection sensitivity, allowing for quantification at very low levels. yakhak.org

For GC , derivatization is crucial to block the active protons on the amine group, thereby reducing polarity and improving peak shape and thermal stability. bre.commdpi.com

The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion without byproduct formation. researchgate.net

Pre-column Derivatization for Enhanced Detection

Primary amines like this compound generally lack a native chromophore or fluorophore, making them difficult to detect with common HPLC detectors such as UV-Vis or fluorescence detectors. sigmaaldrich.com Pre-column derivatization is a chemical modification technique used to attach a molecule (a tag) to the analyte before it is introduced into the HPLC system. researchgate.net This process converts the analyte into a derivative with strong UV absorption or fluorescence emission, significantly improving detection sensitivity and selectivity. thermofisher.com

The primary advantages of pre-column derivatization include:

Enhanced Sensitivity: The addition of a highly responsive tag allows for detection at very low concentrations. thermofisher.com

Improved Chromatography: Derivatization can alter the polarity of the analyte, leading to better retention and separation on reversed-phase columns. thermofisher.com

Increased Stability: The resulting derivative is often more stable than the original compound, which is beneficial for analysis. researchgate.net

Flexible Reaction Conditions: This technique offers flexibility in choosing solvents and reaction times, and allows for the removal of excess reagent and by-products before analysis, which is an advantage over post-column methods. researchgate.net

The process typically involves mixing the sample with a derivatizing reagent solution under specific pH, temperature, and time conditions to ensure the reaction goes to completion. sigmaaldrich.com

Selection of Derivatizing Reagents (e.g., DMQC-OSu, OPA, FMOC-Cl)

The selection of a derivatizing reagent is critical and depends on the nature of the analyte and the available detection systems. For a primary amine such as this compound, several reagents are suitable.

2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This is a fluorogenic and hydrophilic reagent that reacts with primary amines to form highly fluorescent and stable carboxamides. sigmaaldrich.comnih.gov The reaction is typically carried out in an aqueous medium at a pH of around 8.0 and a temperature of 50°C for approximately 20-40 minutes. nih.govsigmaaldrich.com A key advantage of DMQC-OSu is that the reagent itself and its hydrolysis by-product have negligible fluorescence, which minimizes interference in the chromatogram. nih.gov The resulting derivatives are detected with high sensitivity using a fluorescence detector. nih.gov

o-Phthalaldehyde (OPA): OPA is one of the most widely used derivatizing agents for primary amines. libretexts.org It reacts rapidly with primary amines in the presence of a thiol (such as 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine) in an alkaline medium to form highly fluorescent 1-alkylthio-2-isoindole derivatives. elte.huacs.org The reaction is advantageous because it occurs quickly in aqueous solutions at room temperature, and the excess reagent does not need to be removed. thermofisher.comelte.hu The derivatives can be detected by both UV and fluorescence detectors. elte.hu However, the OPA derivatives can be unstable, which often necessitates automated on-line derivatization for reproducible results. acs.orgsci-hub.box

9-Fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is a versatile reagent that reacts with primary and secondary amines to form stable adducts. thermofisher.comresearchgate.net The reaction is typically performed in a buffered alkaline solution, such as borate (B1201080) buffer. thermofisher.com The resulting derivatives are highly fluorescent and also possess strong UV absorbance, allowing for detection by either fluorescence (excitation ~265 nm, emission ~315 nm) or UV detectors (at ~265 nm). thomassci.comsigmaaldrich.com FMOC-Cl is particularly useful when a comprehensive analysis of both primary and secondary amines in a sample is required. thermofisher.comjasco-global.com

Table 1: Comparison of Common Derivatizing Reagents for Primary Amines

ReagentAbbreviationTarget GroupTypical Reaction ConditionsDetection MethodKey AdvantagesKey Disadvantages
2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide esterDMQC-OSuPrimary AminespH ~8.0, 50°C, 20-40 min nih.govsigmaaldrich.comFluorescence (Ex/Em: ~326/409 nm) nih.govStable derivatives, low reagent fluorescence nih.govRequires heating nih.gov
o-PhthalaldehydeOPAPrimary Amines (with thiol)Alkaline pH, Room Temp, ~1-2 min elte.huacs.orgchromatographyonline.comFluorescence (Ex/Em: ~337/454 nm), UV (~334 nm) elte.huFast reaction, aqueous conditions, no need for reagent removal elte.huDerivative instability may require automation acs.orgsci-hub.box
9-Fluorenylmethyl chloroformateFMOC-ClPrimary & Secondary AminesAlkaline pH, Room Temp thermofisher.comFluorescence (Ex/Em: ~265/315 nm), UV (~265 nm) thomassci.comsigmaaldrich.comStable derivatives, dual detection (UV/Fluorescence) sci-hub.boxReagent can interfere if not removed researchgate.net

Spectroscopic Analysis in Analytical Context (e.g., UV-Vis detection in HPLC)

Following derivatization, spectroscopic detectors are employed in the HPLC system for quantification. The choice between a UV-Vis or fluorescence detector depends on the properties of the derivative formed.

UV-Vis Detection: When a derivatizing agent that imparts strong ultraviolet absorbance is used (e.g., FMOC-Cl or dansyl chloride), a UV-Vis detector is suitable. thermofisher.comnih.gov For instance, FMOC derivatives of amines are typically monitored at approximately 265 nm. sigmaaldrich.com The HPLC method is validated by establishing linearity over a range of concentrations, with calibration curves plotted based on the peak area versus the concentration of the standards. d-nb.info

Fluorescence Detection (FLD): FLD offers superior sensitivity and selectivity compared to UV-Vis detection because fewer native compounds in a complex sample fluoresce. thermofisher.com Reagents like OPA and DMQC-OSu are specifically designed to create highly fluorescent products. nih.govelte.hu For example, OPA-derivatized amines are detected with excitation and emission wavelengths around 337 nm and 454 nm, respectively. elte.hu This high sensitivity allows for the detection of analytes at nanomolar or even lower concentrations. nih.gov

Bioanalytical Methods for Biological Samples

Analyzing this compound in biological samples such as plasma, urine, or tissue homogenates presents significant challenges due to the complexity of the matrix. nih.gov Bioanalytical methods must include robust sample preparation steps to remove interfering substances like proteins, lipids, and salts before chromatographic analysis. nih.govresearchgate.net

Common sample pretreatment techniques include:

Protein Precipitation (PPT): Often the first step, using agents like acetonitrile (B52724) or methanol (B129727) to crash out proteins.

Liquid-Liquid Extraction (LLE): The sample is partitioned between two immiscible liquid phases to separate the analyte from matrix components based on its solubility. researchgate.net

Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up and concentrating analytes from complex samples. researchgate.netmdpi.com The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a different solvent. This not only cleans the sample but also concentrates the analyte, improving detection limits. mdpi.com

After extraction, the analyte is derivatized as described previously and analyzed by HPLC with UV or fluorescence detection. bohrium.comresearchgate.net The entire bioanalytical method must be thoroughly validated to ensure its reliability, assessing parameters such as recovery, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). d-nb.infomdpi.com For example, studies on other biogenic amines in food and biological matrices report recoveries typically in the range of 80-115% and demonstrate linearity with correlation coefficients (r²) greater than 0.99. d-nb.infomdpi.com

Future Directions and Research Perspectives for 8 Bromochroman 4 Amine

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of chroman-4-amines typically begins with the corresponding chroman-4-one. Future research will likely focus on optimizing these synthetic pathways to be more efficient, cost-effective, and environmentally sustainable. Key areas for development include:

Asymmetric Synthesis : The development of stereoselective methods to produce specific enantiomers, (R)-8-Bromochroman-4-amine and (S)-8-Bromochroman-4-amine, is a primary goal. bldpharm.combldpharm.com While classical resolution techniques can be employed, future routes may focus on asymmetric reduction of the precursor, 8-bromochroman-4-one (B1287176), or stereoselective amination processes. For instance, strategies like transfer hydrogenation using chiral catalysts could provide direct access to enantiomerically pure amino alcohols, which can then be converted to the desired amine.

Greener Reagents and Solvents : Traditional methods may involve harsh reagents or hazardous solvents. Future synthetic designs will likely incorporate greener alternatives. For example, replacing traditional brominating agents with more benign options and utilizing catalytic, rather than stoichiometric, reagents will improve the sustainability of the synthesis.

Flow Chemistry : Implementing flow chemistry processes could offer significant advantages in terms of safety, scalability, and reaction control for key steps like bromination or reduction, leading to higher yields and purity.

Comprehensive Exploration of Structure-Activity Relationships through Targeted Derivatization

Systematic modification of the 8-Bromochroman-4-amine structure is crucial for understanding its structure-activity relationships (SAR) and optimizing its interaction with biological targets. The chroman framework serves as a rigid scaffold that helps to orient key pharmacophoric elements. gu.se

Future derivatization efforts will likely target several key positions:

The Amine Group : Acylation, alkylation, or arylation of the primary amine can explore the size and electronic requirements of the binding pocket. Reductive amination with various aldehydes could introduce a diverse range of substituents. lshtm.ac.uk

The Bromine Atom : The bromine at the 8-position is a key feature. Its replacement with other halogens (Cl, F) or with hydrogen-bond donating/accepting groups (e.g., hydroxyl, cyano) could modulate binding affinity and selectivity. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for introducing a wide array of substituents at this position. pharmtech.com

The Chroman Ring : Modifications at other positions on the aromatic ring or the dihydropyran ring could fine-tune the molecule's electronic and steric properties.

Table 1: Proposed Derivatizations of this compound for SAR Studies
Modification SiteProposed SubstituentRationale for InvestigationPotential Synthetic Method
Amine (C4)Small alkyl groups (e.g., methyl, ethyl)Probe steric tolerance in the binding pocket near the amine.Reductive amination
Amine (C4)Aryl sulfonyl groupsIntroduce potential hydrogen bond acceptors and alter electronic properties.Reaction with sulfonyl chlorides
Aromatic Ring (C8)Fluorine, ChlorineEvaluate the effect of different halogens on binding affinity and metabolic stability.Halogen exchange reaction or de novo synthesis from corresponding phenol (B47542)
Aromatic Ring (C8)Cyano, Methoxy groupsExplore the impact of electron-withdrawing vs. electron-donating groups on target interaction.Palladium-catalyzed cyanation or methoxylation
Aromatic Ring (C6)Methyl, HydroxylInvestigate the influence of substituents at alternative positions on selectivity and potency.Electrophilic aromatic substitution on a chroman precursor

Identification of New Biological Targets and Therapeutic Applications

While constrained phenylethylamines are well-known ligands for serotonin (B10506) and other neurotransmitter receptors, the therapeutic potential of this compound is not limited to this target class. plos.org

Enzyme Inhibition : The chroman-4-one scaffold, the direct precursor to this compound, has been identified as a basis for developing inhibitors of enzymes like Sirtuin 2 (SIRT2), which has implications for cancer therapy. gu.seacs.org This suggests that this compound and its derivatives could be explored as inhibitors for SIRT2 or other related enzymes.

Antimicrobial Agents : Chroman-based structures have shown promise as antibacterial agents. najah.edu The unique substitution pattern of this compound could be leveraged to develop novel antibiotics, potentially targeting enzymes like TarO, which is involved in cell wall synthesis in bacteria such as MRSA. nih.gov

GPCR Ligands : Beyond the well-studied serotonin receptors, the scaffold could be adapted to target other G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes, from metabolic disorders to inflammation. gu.se

DNA-Interacting Agents : Brominated purine (B94841) derivatives, such as 8-Bromoadenine, have been studied as DNA radiosensitizers. medchemexpress.com The presence of the bromo-aromatic system in this compound suggests a speculative but intriguing possibility for investigation in oncology as a potential DNA-interacting agent.

Advanced Computational Studies for Rational Drug Design

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery process and will be central to future research on this compound. emanresearch.orgresearchgate.net

Molecular Docking : For known targets like the serotonin 5-HT2 receptors, docking studies can predict the binding poses of novel this compound derivatives. nih.govplos.org This allows researchers to prioritize the synthesis of compounds that are most likely to have high affinity, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) : By developing 3D-QSAR models from a series of synthesized analogs and their measured biological activities, researchers can derive predictive models that correlate specific structural features with potency. emanresearch.org These models can then guide the design of more effective compounds.

Pharmacophore Modeling : Based on the structures of known active compounds for a particular target, a pharmacophore model can be generated. This model can then be used to screen virtual libraries for new molecules, including derivatives of this compound, that fit the required electronic and steric features.

ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. emanresearch.org This allows for the early-stage filtering of molecules that are likely to have poor pharmacokinetic profiles, focusing efforts on candidates with a higher probability of success in later developmental stages.

Investigation of Enantiomeric Specificity in Biological Systems

This compound is a chiral molecule, existing as (R) and (S) enantiomers. bldpharm.combldpharm.com It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic fates.

Future research must involve the separation and individual testing of the (R)- and (S)-enantiomers of this compound and its active derivatives. Docking studies on similar constrained phenylethylamines have shown that only one enantiomer may fit optimally into a receptor's binding site, or that each may adopt a different orientation, leading to different functional effects (e.g., agonist vs. antagonist). nih.govplos.org Understanding this enantiomeric specificity is critical for developing a selective and effective therapeutic agent and for elucidating the precise nature of the molecule-target interaction at a three-dimensional level.

Potential Applications in Material Science or Other Fields

While the primary focus for a molecule like this compound is typically in medicinal chemistry, its unique structure may lend itself to other applications.

Specialty Polymers : The amine and bromo-aromatic functionalities make it a candidate as a monomer for the synthesis of novel polyamides or other polymers. The rigid chroman unit could impart specific thermal or mechanical properties to the resulting materials.

Organic Electronics : Aromatic amines are a class of compounds often explored in the field of organic electronics. While speculative, derivatives of this compound could be investigated for properties relevant to organic light-emitting diodes (OLEDs) or other electronic devices, where charge transport and photophysical properties are key. najah.edu Its role would likely be as a synthetic building block for more complex functional materials. myskinrecipes.com

Q & A

Q. How should conflicting toxicity profiles of this compound in different cell lines be addressed?

  • Methodological Answer : Conduct comparative cytotoxicity assays across cell lines (e.g., HEK293, SH-SY5Y, HepG2) using standardized MTT/WST-1 protocols. Control for cell passage number, culture media, and incubation time. Validate findings with orthogonal assays (e.g., LDH release, apoptosis markers). Transparently report confounding factors (e.g., solvent cytotoxicity at high concentrations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.